molecular formula C15H14BrN3O B12968754 7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B12968754
M. Wt: 332.19 g/mol
InChI Key: GIGOMCLCIFIZKB-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group and three methyl groups attached to the pyrrolopyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core with the desired substituents.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The pyrrolopyrimidine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Potassium t-butoxide: Used as a base in cyclocondensation reactions.

    Aryl nitriles: Reactants for forming the pyrrolopyrimidine core.

    Boiling t-butanol: Solvent and reaction medium for cyclocondensation.

Major Products: The major products formed from these reactions include various substituted pyrrolopyrimidines, depending on the specific reactants and conditions used .

Scientific Research Applications

7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interfere with DNA replication processes, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H14BrN3O

Molecular Weight

332.19 g/mol

IUPAC Name

7-(4-bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H14BrN3O/c1-8-9(2)19(12-6-4-11(16)5-7-12)14-13(8)15(20)18-10(3)17-14/h4-7H,1-3H3,(H,17,18,20)

InChI Key

GIGOMCLCIFIZKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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